1-Methylpiperidine-3,5-diol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methylpiperidine-3,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-7-3-5(8)2-6(9)4-7/h5-6,8-9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXSVFOPYLLQLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC(C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90609965 | |
| Record name | 1-Methylpiperidine-3,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
408330-34-7 | |
| Record name | 1-Methylpiperidine-3,5-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Stereochemical Control of 1 Methylpiperidine 3,5 Diol
Established Synthetic Pathways to Piperidine (B6355638) Diols
The construction of the piperidine-3,5-diol (B3367485) framework can be achieved through several established synthetic methodologies, including hydrogenation or reduction of pyridine (B92270) precursors and various intramolecular cyclization reactions.
Hydrogenation and Reduction Strategies
One of the most direct approaches to synthesizing saturated heterocycles like piperidines is the reduction of their aromatic counterparts, pyridines. mdpi.comorganic-chemistry.org This strategy benefits from the wide availability of substituted pyridine starting materials.
Catalytic hydrogenation is a powerful method for the reduction of the pyridine ring to a piperidine. mdpi.com The synthesis of 1-Methylpiperidine-3,5-diol via this route would typically start from a 3,5-dihydroxypyridine derivative. The choice of catalyst, solvent, and reaction conditions is critical to achieve high yields and control the stereoselectivity of the resulting diol.
The direct hydrogenation of 3,5-dihydroxypyridine presents challenges due to the electron-rich nature of the ring, which can make it resistant to reduction and can lead to catalyst poisoning. Therefore, precursors such as pyridine-3,5-dicarboxylic acids or their esters are often used, followed by the reduction of the ester groups to alcohols after the ring has been saturated. rsc.org Common heterogeneous catalysts for pyridine hydrogenation include rhodium on carbon (Rh/C), palladium on carbon (Pd/C), and platinum dioxide (PtO₂). organic-chemistry.orggoogle.com The reaction often requires elevated pressures of hydrogen and can be conducted in acidic media, like acetic or hydrochloric acid, to activate the pyridine ring towards reduction. mdpi.com The N-methyl group can be introduced either before hydrogenation by using an N-methylpyridinium salt or after the piperidine ring is formed via reductive amination or direct alkylation.
The stereochemical outcome (the cis/trans ratio of the hydroxyl groups) is highly dependent on the catalyst and the substrate's interaction with its surface. For instance, hydrogenation often proceeds via syn-addition of hydrogen to the face of the molecule adsorbed onto the catalyst surface, which can lead to a predominance of the cis-isomer.
Table 1: Representative Conditions for Catalytic Hydrogenation of Pyridine Derivatives
| Precursor Example | Catalyst | Solvent | Conditions | Product Type |
| Pyridine-3,5-dicarboxylic acid | 10% Rh/C | Water, H₂ | 80°C, 5 atm | Piperidine-3,5-dicarboxylic acid |
| 3,5-Dimethoxypyridine | PtO₂ | Acetic Acid, H₂ | 25-50°C, 50-70 bar | 3,5-Dimethoxypiperidine |
| N-Benzyl-3,5-dicarboxylate Pyridinium Bromide | Pd/C | Methanol (B129727), H₂ | 25°C, 1-5 atm | N-Benzylpiperidine-3,5-dicarboxylate |
This table presents generalized conditions based on established literature for pyridine reduction. Specific yields and stereoselectivities depend on the exact substrate and detailed experimental parameters.
Reductive amination is a versatile method for forming amines and, in its intramolecular version, for constructing nitrogen-containing heterocycles. mdpi.com To synthesize this compound, this approach would typically involve the reaction of a 1,5-dicarbonyl compound or a related precursor with methylamine (B109427), followed by in situ reduction of the resulting enamine or iminium ion intermediates. quimicaorganica.org
A plausible precursor for this reaction is 3-hydroxyglutaraldehyde or a protected form thereof. The reaction with methylamine would first form a di-enamine or a cyclic iminium ion, which is then reduced to the target piperidine diol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), as well as catalytic hydrogenation. rsc.org The choice of reducing agent is crucial; for example, NaBH₃CN is effective at reducing iminium ions while being slow to react with the starting aldehydes, thus minimizing side reactions. semanticscholar.org
An alternative strategy involves the direct reaction of a polyol with an amine under conditions that promote dehydration and cyclization. For instance, a patented industrial process describes the synthesis of N-methylpiperidine from 1,5-pentanediol (B104693) and methylamine at high temperature (245°C) and pressure (250 bar) over a specific catalyst, achieving a 95% yield. chemicalbook.com A similar approach starting from a 1,3,5-triol precursor could potentially yield this compound.
Table 2: Key Reducing Agents in Reductive Amination
| Reducing Agent | Typical Substrate | Key Features |
| H₂ / Catalyst (Pd/C, Raney Ni) | Aldehyde/Ketone + Amine | Can reduce C=N and other functional groups; often requires pressure. |
| Sodium Borohydride (NaBH₄) | Aldehyde/Ketone + Amine | Mild; can reduce carbonyls directly; pH control can favor imine reduction. |
| Sodium Cyanoborohydride (NaBH₃CN) | Aldehyde/Ketone + Amine | Selective for iminium ions over carbonyls; effective at mildly acidic pH. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehyde/Ketone + Amine | Mild and selective; does not require strict pH control; often preferred. |
Intramolecular Cyclization Reactions
Intramolecular cyclization strategies build the piperidine ring from an acyclic precursor that already contains the nitrogen atom and the requisite carbon chain. These methods offer excellent control over stereochemistry by carefully designing the acyclic starting material.
A variety of metal catalysts can promote the intramolecular cyclization of functionalized acyclic precursors to form piperidines. organic-chemistry.org One elegant approach involves the intramolecular ring-opening of an epoxide by a tethered amine nucleophile. mdpi.comjsynthchem.com For the synthesis of this compound, a hypothetical pathway could start with an acyclic N-methylaminoalkene. Asymmetric dihydroxylation of the double bonds would install the two hydroxyl groups with defined stereochemistry. Conversion of one of the hydroxyls into a leaving group, followed by treatment with a base, would generate an epoxide in situ. The tethered N-methylamino group would then attack the epoxide, leading to a 6-exo-tet cyclization to form the piperidine ring. The stereochemistry of the diol is controlled by the initial dihydroxylation step and the stereospecificity of the epoxide opening. masterorganicchemistry.com
Alternatively, transition metals like palladium, rhodium, and gold can catalyze the cyclization of amino-alkenes or amino-alkynes. mdpi.comorganic-chemistry.org For example, a palladium-catalyzed aminoacetoxylation of an unactivated alkene can provide chiral β-acetoxylated piperidines. organic-chemistry.org An acyclic N-methyl-amino-diene could undergo a metal-catalyzed cyclization to form the piperidine ring system, with the diol functionality being introduced before or after cyclization.
Free-radical cyclizations offer a powerful method for C-C or C-N bond formation under mild conditions, making them suitable for complex molecules with sensitive functional groups. mdpi.com The synthesis of a piperidine ring generally involves a 6-exo cyclization of an appropriately positioned radical onto an acceptor, such as an alkene or alkyne. researchgate.net
To form this compound, a potential acyclic precursor could be an N-methylated amine with a tethered halide and a double bond, such as an N-(6-bromohex-2-enyl)methylamine derivative with pre-installed hydroxyl groups. Generation of a carbon-centered radical at the C6 position (e.g., using tributyltin hydride or a photoredox catalyst) would initiate a 6-exo cyclization onto the alkene, forming the piperidine ring. nih.gov
Another approach involves the generation of a nitrogen-centered radical (an aminyl radical) from an N-halo or N-sulfonyl amine precursor. mdpi.com This radical can then add to a suitably placed double bond in a 6-endo or, more commonly, a 5-exo fashion followed by rearrangement. A 1,6-hydrogen atom transfer (HAT) reaction is another key strategy, where a nitrogen-centered radical abstracts a hydrogen atom from a remote carbon, generating a carbon-centered radical that then cyclizes onto a tethered acceptor. mdpi.com The stereochemical control in these reactions is often governed by the conformation of the acyclic precursor in the transition state of the cyclization step.
Table 3: Common Initiators for Radical Cyclization
| Initiator System | Radical Generation Method | Reaction Conditions |
| Bu₃SnH / AIBN | Halogen atom abstraction from alkyl halide | Thermal (80-110°C) |
| (TMS)₃SiH / AIBN | Halogen atom abstraction; "greener" alternative to tin | Thermal (80-110°C) |
| Photoredox Catalyst (e.g., Ir, Ru complexes) / Light | Single Electron Transfer (SET) from/to precursor | Visible light, room temperature |
| Fe(II) or Cu(I) salts | Redox-mediated atom transfer radical cyclization (ATRC) | Mild, often room temperature |
Electrophilic Cyclization Strategies
Electrophilic cyclization represents a powerful method for the formation of the piperidine ring. This strategy often involves the activation of a double bond by an electrophile, followed by an intramolecular attack by a nitrogen nucleophile to close the ring. For instance, the oxidative amination of non-activated alkenes using a gold(I) catalyst and an iodine(III) oxidizing agent can lead to the formation of substituted piperidines. mdpi.com This process allows for the difunctionalization of the double bond while simultaneously constructing the N-heterocycle. mdpi.com Another approach involves the use of a palladium catalyst with a pyridine-oxazoline ligand for the enantioselective cyclization of alkenylcarbamates via an aza-Heck reaction under redox-neutral conditions. mdpi.com
Aza-Michael Reaction Routes
The aza-Michael reaction, or intramolecular aza-Michael reaction (IMAMR), is a straightforward and widely used method for constructing N-heterocycles. nih.gov This reaction involves the intramolecular addition of an amine to an α,β-unsaturated carbonyl compound. Organocatalysis has emerged as a valuable tool in this area, with quinoline-based organocatalysts, in combination with a cocatalyst like trifluoroacetic acid, facilitating the enantioselective synthesis of various substituted piperidines. mdpi.comnih.gov The reaction can be influenced by factors such as the choice of acid and solvent, which can affect the stereochemical outcome, leading to either cis or trans products. ntu.edu.sg For example, the use of sub-stoichiometric amounts of acid tends to favor the trans isomer, while larger amounts or longer reaction times can lead to the cis product. ntu.edu.sg
Multi-component Reactions and Annulation
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like piperidine derivatives by combining three or more reactants in a single step. tcichemicals.comnih.gov This strategy minimizes waste and reduces the number of purification steps. nih.gov Annulation strategies, particularly [5+1] annulations, have also been employed for the stereoselective synthesis of substituted piperidines. mdpi.com One such method involves a hydrogen borrowing strategy catalyzed by iridium(III), which includes two sequential cascades of hydroxyl oxidation, amination, and imine reduction. mdpi.com
Stereoselective and Enantioselective Synthesis of this compound
Achieving stereocontrol in the synthesis of this compound is crucial, and various methods have been developed to this end.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com This approach typically involves three stages: attachment of the auxiliary, a diastereoselective transformation, and removal of the auxiliary. wikipedia.org For example, pseudoephedrine can be used as a chiral auxiliary. When reacted with a carboxylic acid derivative, it forms an amide. Deprotonation and subsequent reaction with an electrophile are directed by the stereochemistry of the auxiliary. wikipedia.org The auxiliary is then cleaved to yield the enantiomerically enriched product. wikipedia.org While effective, this method requires stoichiometric amounts of the auxiliary and additional synthetic steps for its attachment and removal. wikipedia.org
Asymmetric Catalysis in Diol Formation
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate a large amount of a chiral product.
Organocatalysis, the use of small organic molecules as catalysts, has become a significant strategy in asymmetric synthesis. univpancasila.ac.id In the context of piperidine synthesis, organocatalysts can be employed in intramolecular aza-Michael reactions to afford enantiomerically enriched products. nih.gov For instance, a quinoline (B57606) organocatalyst combined with trifluoroacetic acid has been shown to effectively catalyze the synthesis of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines. mdpi.com The combination of biocatalysis and organocatalysis in cascade reactions has also been explored for the synthesis of chiral piperidines, where a transaminase generates a key intermediate for a subsequent Mannich reaction. rsc.org
Transition Metal-Catalyzed Asymmetric Synthesis (e.g., Palladium, Rhodium, Iridium)
The asymmetric synthesis of piperidine scaffolds, including diol-substituted variants, heavily relies on transition metal catalysis. Metals such as iridium, rhodium, and palladium, paired with chiral ligands, provide powerful tools for creating stereogenic centers with high enantioselectivity. univpancasila.ac.idresearchgate.net
Iridium (Ir) Catalysis: Iridium catalysts have proven highly efficient, particularly in the asymmetric hydrogenation of nitrogen-containing heterocycles and the synthesis of chiral diols from lactones. nih.govrsc.org A notable application is the iridium-catalyzed asymmetric hydrogenation of racemic α-substituted lactones, which proceeds via a dynamic kinetic resolution to afford chiral diols in high yields (80–95%) and with excellent enantioselectivity (up to 95% ee). nih.govrsc.org This method was successfully used to prepare a key diol intermediate for the synthesis of (-)-preclamol, a bioactive piperidine derivative. nih.gov Furthermore, iridium-catalyzed "borrowing hydrogen" or "hydrogen autotransfer" reactions enable the enantioconvergent synthesis of chiral piperidines from racemic 1,5-diols and amines. acs.orgacs.orgacs.org This one-step process forms two C-N bonds and has been used to access a range of enantioenriched N-heterocycles. acs.orgresearchgate.net
Rhodium (Rh) Catalysis: Rhodium-based catalytic systems are widely used for the asymmetric hydrogenation and conjugate addition reactions to form chiral piperidines. mdpi.com For instance, rhodium(I)-catalyzed asymmetric [2+2+2] cycloadditions between alkynes and alkenyl isocyanates provide access to piperidinol scaffolds with high enantioselectivity. nih.gov This methodology allows for the union of three components with concomitant control of stereochemistry. nih.gov Another significant application is the rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to 5,6-dihydro-2(1H)-pyridinones. This reaction, utilizing a chiral bisphosphine-rhodium catalyst, can produce 4-aryl-2-piperidinones, key intermediates for compounds like (-)-Paroxetine, with high enantioselectivity (98% ee). scispace.comresearchgate.net
Palladium (Pd) Catalysis: Palladium catalysts are versatile in synthesizing piperidine derivatives through various reaction types, including hydrogenation and cyclization. mdpi.com A palladium-catalyzed asymmetric 6-endo aminoacetoxylation of unactivated alkenes, using a specially designed pyridine-oxazoline (Pyox) ligand, yields chiral β-acetoxylated piperidines with excellent chemo-, regio-, and enantioselectivities under mild conditions. organic-chemistry.org Palladium catalysis is also employed in the intramolecular aminotrifluoromethanesulfinyloxylation of alkenes to provide 6-endo-cyclized piperidines. mdpi.com Additionally, palladium-catalyzed decarboxylative cyclization of propargyl carbonates with diamine nucleophiles offers a modular route to highly substituted piperazines and related heterocycles with excellent stereochemical control. acs.org
| Catalyst System | Reaction Type | Substrate | Product Type | Key Findings | Reference |
|---|---|---|---|---|---|
| Iridium-SpiroPAP | Asymmetric Hydrogenation (DKR) | Racemic α-substituted lactones | Chiral Diols | High yields (80-95%) and enantioselectivity (up to 95% ee). | nih.govrsc.org |
| Rhodium(I)/Chiral Bisphosphine | Asymmetric [2+2+2] Cycloaddition | Alkynes and Alkenyl isocyanates | Piperidinol Scaffolds | Good yields and high enantioselectivity; subsequent hydrogenation gives >19:1 dr. | nih.gov |
| Rhodium(I)/Chiral Bisphosphine | Asymmetric 1,4-Addition | Arylboron reagents and Dihydropyridinones | 4-Aryl-2-piperidinones | High yield and enantioselectivity (up to 98% ee). | scispace.com |
| Palladium/Pyox Ligand | Asymmetric 6-endo Aminoacetoxylation | Unactivated Alkenes | Chiral β-Acetoxylated Piperidines | Excellent chemo-, regio-, and enantioselectivities under mild conditions. | organic-chemistry.org |
| Palladium(0)/DPEphos | Decarboxylative Cyclization | Propargyl carbonates and Diamines | Substituted Piperazines | Excellent yields and high stereo- and regiochemical control. | acs.org |
Diastereoselective Control in Piperidine Diol Formation
Achieving diastereoselective control is paramount when constructing molecules with multiple stereocenters, such as substituted piperidine diols. Strategies often rely on substrate control, where existing stereocenters direct the formation of new ones, or reagent control, where a chiral catalyst or reagent dictates the stereochemical outcome.
A common approach involves the asymmetric dihydroxylation of a chiral olefin, where the facial selectivity is influenced by the existing chirality in the molecule, a phenomenon known as double stereodifferentiation. bohrium.com In the synthesis of piperidine iminosugars, for example, the asymmetric dihydroxylation of a chiral vinyl epoxy ester using cinchona alkaloid-derived ligands demonstrated good diastereoselectivity in both matched and mismatched pathways. bohrium.com
Hydrogen bonding can also be a powerful tool for directing diastereoselectivity. researchgate.net In the aziridination of chiral allylic alcohols, for instance, hydrogen bonding between the substrate's hydroxyl group and the reagent can lead to the formation of syn-products with high diastereomeric ratios (>99:1 dr). researchgate.net By modifying protecting groups to block this interaction, the stereochemical outcome can be reversed to favor anti-products via steric control. researchgate.net
Furthermore, cyclization reactions can be highly diastereoselective. The rhodium-catalyzed [2+2+2] cycloaddition to form a pyridone ring, followed by a diastereoselective hydrogenation, can achieve diastereoselectivities greater than 19:1. nih.gov The initial stereocenter, installed by the asymmetric catalyst, effectively controls the facial selectivity of the subsequent reduction. nih.gov Similarly, organocatalytic methods have been developed for the enantio- and diastereoselective construction of syn-1,3-diol motifs through a cascade reaction involving a dynamic kinetic resolution of in situ-generated cyanohydrins. nih.gov
| Method | Substrate/Reaction | Controlling Element | Outcome | Reference |
|---|---|---|---|---|
| Double Stereodifferentiation | Asymmetric Dihydroxylation | Chiral Ligand (Cinchona Alkaloids) on Chiral Substrate | Good diastereoselectivity for both matched and mismatched pairs. | bohrium.com |
| Hydrogenation | Reduction of a chiral substituted pyridone | Existing stereocenter on the piperidine precursor | High diastereoselectivity (>19:1 dr). | nih.gov |
| Directed Aziridination | Aziridination of chiral allylic alcohols | Hydrogen bonding or steric hindrance | Stereodivergent synthesis of syn or anti products with >99:1 dr. | researchgate.net |
| Organocatalytic Cascade | Cyanohydrin formation/hemiacetalization/oxy-Michael addition | Chiral bifunctional organocatalyst | High enantio- and diastereoselectivity for syn-1,3-diols. | nih.gov |
Precursors and Building Blocks for this compound Scaffold
The synthesis of the this compound scaffold can be approached by constructing the piperidine ring from acyclic precursors or by modifying existing heterocyclic templates.
Utilization of 1,3-Diols and 1,5-Aminoalcohols
Acyclic precursors such as diols and aminoalcohols are fundamental building blocks for constructing the piperidine ring. The "borrowing hydrogen" strategy, often catalyzed by iridium complexes, provides an efficient method for the N-heterocyclization of diols with primary amines. acs.orgresearchgate.net This process allows for the synthesis of various five-, six-, and seven-membered cyclic amines from the corresponding diols. organic-chemistry.org For example, 1,5-pentanediol can be reacted with an amine in the presence of a Cp*Ir complex to form the piperidine ring. organic-chemistry.org The enantioconvergent construction of piperidines from racemic 1,5-diols further highlights the utility of this approach. acs.org
1,5-Aminoalcohols are direct precursors to piperidines via intramolecular cyclization. A general method for synthesizing diversely substituted enantiopure 5-amino-1-pentanols involves the reductive opening of (R)-phenylglycinol-derived oxazolopiperidone lactams using LiNH₂BH₃. researchgate.netub.edu This process reductively cleaves both the oxazolidine (B1195125) and lactam rings simultaneously. ub.edu Similarly, 1,3-amino alcohols and 1,3-diols can be synthesized from terminal alkynes using ruthenium catalysts, which can then serve as precursors for further elaboration into piperidine structures. nih.gov
Piperidone-Based Templates
Piperidones are versatile intermediates for the synthesis of polysubstituted piperidines. researchgate.net The carbonyl group in the piperidone ring offers a functional handle for various transformations, including reductions and additions. A double aza-Michael reaction using divinyl ketones and a primary amine (like benzylamine (B48309) or S-α-phenylethylamine) is an atom-efficient method to access chiral 2-substituted 4-piperidone (B1582916) building blocks. kcl.ac.uknih.gov These piperidones can then be converted into more complex piperidine derivatives. kcl.ac.uk
Asymmetric conjugate addition reactions to N-protected 2,3-dihydro-4-pyridones are another powerful strategy. researchgate.net For instance, the rhodium-catalyzed conjugate addition of arylboroxines can generate 2-aryl-4-piperidones with excellent enantioselectivity (up to 99% ee). researchgate.net Subsequent reduction of the ketone and other functional group manipulations can lead to the desired di-substituted piperidinol structure.
Optically Active Epoxide Intermediates
Chiral epoxides are highly valuable building blocks in asymmetric synthesis due to their propensity to undergo regio- and stereospecific ring-opening reactions. acs.org The synthesis of piperidinol-containing compounds often employs the reaction of an optically active epoxide, such as (S)-(+)-epichlorohydrin, with a suitable amine. nih.gov
In a typical sequence, a chiral epoxide is first prepared, often through asymmetric epoxidation. This epoxide then reacts with a piperidine derivative or a precursor that will form the piperidine ring. For example, a chiral epoxide can be ring-opened by a 4-substituted piperidine to afford a diol product. nih.gov Alternatively, a key step in a stereodivergent synthesis of piperidine iminosugars involves the regio- and stereospecific opening of a chiral vinyl epoxy ester with an azide (B81097) nucleophile, followed by reduction and cyclization. bohrium.com This highlights how the stereochemistry of the epoxide intermediate is transferred to the final heterocyclic product. One-pot catalytic processes combining Knoevenagel condensation, asymmetric epoxidation, and domino ring-opening cyclization have been developed to efficiently synthesize complex heterocycles from simple aldehydes using chiral epoxides as transient intermediates. acs.org
Chemical Reactivity and Derivatization of 1 Methylpiperidine 3,5 Diol
Reactions at the Nitrogen Atom
The nitrogen atom in 1-Methylpiperidine-3,5-diol is a tertiary amine, which defines its characteristic reactivity. It acts as a nucleophile and a base, but unlike primary or secondary amines, it cannot be acylated to form a stable amide. Its reactions are primarily centered on alkylation, which leads to the formation of quaternary ammonium (B1175870) salts, and reactions with various other electrophiles.
Alkylation and Acylation Reactions
Alkylation: The lone pair of electrons on the tertiary nitrogen atom readily attacks alkyl halides and other alkylating agents to form quaternary ammonium salts. This process, known as quaternization, is a fundamental reaction of tertiary amines. cdnsciencepub.com The reaction of N-methylpiperidine with alkyl halides like methyl iodide or phenacyl halides proceeds to yield the corresponding N-methyl-N-alkylpiperidinium salts. cdnsciencepub.com The stereochemical course of this reaction can be influenced by the nature of the alkylating agent; N-methylation often occurs via preferential axial attack, whereas bulkier agents like phenacyl halides may favor equatorial attack. cdnsciencepub.com
While acylation to form a stable amide is not possible due to the absence of a proton on the nitrogen, tertiary amines can react with highly reactive acylating agents like acyl chlorides. fiveable.melibretexts.org This reaction forms a highly reactive acylammonium salt, which can serve as an intermediate for further transformations. In some advanced synthetic methods, the C-H bond alpha to the tertiary amine can be acylated through a dual catalysis system involving photoredox and N-heterocyclic carbene (NHC) catalysis, which allows for the formation of α-amino ketones from tertiary amines and aldehydes. nih.govacs.org
Table 1: Examples of Alkylation and Related Reactions at the Nitrogen Atom
| Reagent Type | Specific Reagent | Expected Product with this compound | Reaction Type |
|---|---|---|---|
| Alkyl Halide | Methyl Iodide (CH₃I) | 1,1-Dimethyl-3,5-dihydroxypiperidinium Iodide | N-Alkylation (Quaternization) |
| Alkyl Halide | Benzyl (B1604629) Bromide (BnBr) | 1-Benzyl-3,5-dihydroxy-1-methylpiperidinium Bromide | N-Alkylation (Quaternization) |
| Acyl Halide | Acetyl Chloride (CH₃COCl) | 1-Acetyl-3,5-dihydroxy-1-methylpiperidinium Chloride | Acylammonium Salt Formation |
| Aldehyde/Catalyst | Aldehyde (R-CHO) | 2-Acyl-1-methylpiperidine-3,5-diol derivative | α-C-H Acylation |
Reactions with Electrophiles
The nucleophilic nitrogen can react with a range of electrophiles beyond alkylating agents. As a base, it readily reacts with acids to form salts. chemicalbook.comlookchem.com A key reaction is the oxidation of the tertiary amine to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂), often with a catalyst like sodium tungstate, or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). orgsyn.orgacs.org The resulting N-methylpiperidine N-oxides are versatile synthetic intermediates. acs.org For instance, N-methylpiperidine N-oxide can act as a source for nonstabilized ylides, which can be used to construct other heterocyclic systems. acs.org
Table 2: Reactions of the Nitrogen Atom with Various Electrophiles
| Electrophile Type | Specific Reagent | Expected Product with this compound | Reaction Type |
|---|---|---|---|
| Proton Source (Acid) | Hydrochloric Acid (HCl) | 1-Methyl-3,5-dihydroxypiperidinium Chloride | Salt Formation (Protonation) |
| Oxidizing Agent | Hydrogen Peroxide (H₂O₂) / Sodium Tungstate (Na₂WO₄) | This compound N-oxide | N-Oxidation |
| Oxidizing Agent | meta-Chloroperoxybenzoic acid (m-CPBA) | This compound N-oxide | N-Oxidation |
Reactions at the Hydroxyl Groups
The two secondary hydroxyl groups at the C-3 and C-5 positions are key sites for derivatization, enabling the introduction of a wide variety of functional groups through esterification, etherification, and oxidation.
Esterification and Etherification
Esterification: The secondary hydroxyl groups of this compound can be converted to esters by reacting with carboxylic acids or, more commonly, their more reactive derivatives like acid chlorides and anhydrides. ontosight.ai These reactions are often catalyzed by acids or carried out in the presence of a base such as pyridine (B92270) to neutralize the acid byproduct. acs.org A wide range of esters can be prepared, and studies on related piperidinols show that aromatic and alkyl carboxylates can be synthesized and may possess biological activity. nih.govrsc.org Depending on the stoichiometry of the acylating agent, either mono- or di-esterification can be achieved.
Etherification: The formation of ethers from the diol functionality can be accomplished through methods like the Williamson etherification. aalto.fibeilstein-journals.org This typically involves deprotonating the hydroxyl group with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide is then treated with an alkyl halide (e.g., methyl iodide, benzyl bromide) to form the corresponding ether. As with esterification, both mono- and di-ethers can potentially be synthesized by controlling the reaction conditions. beilstein-journals.org
Table 3: Esterification and Etherification of the Hydroxyl Groups
| Reaction Type | Reagent | Conditions | Expected Product (Di-substituted) |
|---|---|---|---|
| Esterification | Acetyl Chloride | Pyridine | 1-Methylpiperidine-3,5-diyl Diacetate |
| Esterification | Benzoic Anhydride | DMAP, Et₃N | 1-Methylpiperidine-3,5-diyl Dibenzoate |
| Etherification | Sodium Hydride (NaH), then Methyl Iodide (CH₃I) | THF | 3,5-Dimethoxy-1-methylpiperidine |
| Etherification | Potassium Hydride (KH), then Benzyl Bromide (BnBr) | DMF | 3,5-Bis(benzyloxy)-1-methylpiperidine |
Oxidation Reactions
The oxidation of the two secondary hydroxyl groups in this compound would yield the corresponding diketone, 1-methylpiperidine-3,5-dione. A variety of oxidizing agents can be employed for the oxidation of secondary alcohols to ketones. The choice of reagent can be critical to avoid over-oxidation or side reactions.
Kinetics studies on the oxidation of related substituted 4-piperidones by vanadium(V) have been reported, indicating the susceptibility of the piperidine (B6355638) ring system to oxidation. niscpr.res.in Platinum-based catalysts have also been shown to efficiently oxidize N-alkyl-piperidin-4-ols to their corresponding piperidinones. rsc.org For laboratory-scale synthesis, common methods include the Swern oxidation (using oxalyl chloride, DMSO, and a hindered base) or the Dess-Martin periodinane (DMP) oxidation, which are known for their mild conditions and high yields. The interruption of palladium-catalyzed hydrogenation of pyridine derivatives in the presence of water can also lead to piperidinones. mdpi.comnih.gov
Table 4: Common Reagents for the Oxidation of Piperidinols
| Oxidizing Agent | Common Name/System | Typical Conditions | Expected Product |
|---|---|---|---|
| CrO₃ / H₂SO₄ | Jones Reagent | Acetone | 1-Methylpiperidine-3,5-dione |
| (COCl)₂, DMSO, Et₃N | Swern Oxidation | CH₂Cl₂, low temperature | 1-Methylpiperidine-3,5-dione |
| C₉H₉IO₆ | Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | 1-Methylpiperidine-3,5-dione |
| Pt(II) complexes | Platinum Catalyst | Hydrogen acceptor | 1-Methylpiperidine-3,5-dione |
Selective Functionalization of Diol Moieties
A significant challenge in the derivatization of this compound is achieving selective functionalization of one hydroxyl group over the other. Since the molecule possesses a plane of symmetry, the two hydroxyl groups are chemically equivalent (homotopic). Differentiating between them to achieve mono-functionalization requires specific strategies.
Standard methods using one equivalent of a reagent often result in a statistical mixture of unreacted diol, the desired mono-functionalized product, and the di-functionalized byproduct. To overcome this, modern synthetic methods offer more controlled approaches. Organocatalysis has emerged as a powerful tool for the regioselective functionalization of polyols. rsc.org Catalysts based on boron, nitrogen, or phosphorus can use non-covalent interactions to temporarily differentiate between similar hydroxyl groups, allowing for selective acylation, silylation, or alkylation. rsc.org These methods provide a pathway for selective transformation under mild conditions, avoiding complex protecting group strategies. rsc.org
Another approach involves biocatalysis. Enzymes, particularly lipases, are well-known for their ability to perform highly regioselective and enantioselective acylations on polyol substrates in organic media. This strategy could potentially be applied to achieve clean mono-esterification of this compound.
Ring Reactivity and Transformations
The piperidine scaffold of this compound can undergo significant structural modifications, leading to the formation of more complex molecular architectures. These transformations include alterations in ring size and the construction of polycyclic systems.
Ring Expansion and Contraction Reactions
Ring expansion and contraction reactions represent powerful strategies for transforming the piperidine core of this compound into larger or smaller ring systems. These reactions often proceed through carbocationic intermediates or concerted rearrangements.
One common method for inducing such transformations is through the use of reagents like N,N-diethylaminosulfur trifluoride (DAST). umich.eduarkat-usa.org Treatment of cyclic β-amino alcohols with DAST can lead to ring expansion via an aziridinium (B1262131) intermediate. umich.eduarkat-usa.org In the case of this compound, activation of one of the hydroxyl groups by DAST could be followed by intramolecular attack of the nitrogen atom to form a bicyclic aziridinium ion. Subsequent nucleophilic attack by the fluoride (B91410) anion could then lead to a ring-expanded product. The regioselectivity of this process would be influenced by the stereochemistry of the starting diol and the stability of the resulting carbocationic intermediates.
Photochemical methods can also be employed to induce ring contractions. For instance, photomediated ring contractions of N-tosyl piperidine derivatives have been reported to yield substituted cyclopentanes. nih.gov This process involves a proposed mechanism that could be applicable to derivatives of this compound, offering a route to five-membered ring systems.
Table 1: Examples of Ring Expansion and Contraction Reactions in Piperidine Systems
| Reaction Type | Reagent/Conditions | Potential Product from this compound Derivative | Reference |
| Ring Expansion | DAST | 1-Methyl-azepane-3,6-diol | umich.eduarkat-usa.org |
| Ring Contraction | Photomediated (on N-acyl derivative) | Substituted 1-Methyl-pyrrolidine derivative | nih.gov |
| Ring Contraction | Anodic Oxidation | Substituted 2-(bromomethyl)pyrrolidine (B1613581) derivative | researchgate.net |
Formation of Spiro and Fused Piperidine Systems
The diol functionality of this compound provides a versatile handle for the construction of spirocyclic and fused piperidine systems. These complex architectures are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. rsc.org
The synthesis of spiropiperidines can be achieved through various strategies, including multicomponent reactions and intramolecular cyclizations. rsc.orgwhiterose.ac.ukresearchgate.net For example, a derivative of this compound, such as 1-methyl-4-piperidone (B142233) (formed by oxidation of the corresponding alcohol), can serve as a key precursor. The reaction of 1-methyl-4-piperidone with a suitable bis-nucleophile can lead to the formation of a spirocyclic system. A notable example is the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines], which involves the acid-catalyzed cyclization of an intermediate derived from 1-methyl-4-piperidone. nih.gov
Fused piperidine systems can also be accessed from this compound. Intramolecular reactions, such as the Pictet-Spengler reaction or intramolecular alkylations, can be envisioned with appropriately functionalized derivatives. For instance, conversion of the hydroxyl groups into suitable leaving groups could be followed by an intramolecular cyclization to form a bicyclic system.
Table 2: Strategies for the Formation of Spiro and Fused Piperidine Systems
| System Type | Synthetic Strategy | Example Precursor from this compound | Reference |
| Spiro-piperidine | Reaction of 1-methyl-4-piperidone with a bis-nucleophile | 1-Methyl-4-piperidone | rsc.orgnih.gov |
| Spiro-piperidine | Multicomponent reaction | 1-Methylpiperidine-3,5-dione | whiterose.ac.ukresearchgate.net |
| Fused-piperidine | Intramolecular cyclization | 1-Methyl-3,5-bis(2-chloroethyl)piperidine | mdpi.com |
Mechanistic Investigations of this compound Reactivity
Understanding the underlying mechanisms of the reactions of this compound is crucial for predicting its reactivity and for the rational design of synthetic routes. Computational chemistry has emerged as a powerful tool for elucidating reaction pathways and analyzing transition states.
Reaction Pathway Elucidation
The elucidation of reaction pathways for piperidine derivatives often involves a combination of experimental studies and computational modeling. For example, the reaction of methylpiperidines with carbon dioxide has been investigated using quantum chemical methods to explore the formation of carbamates and bicarbonates. researchgate.netresearchgate.net These studies indicate that the reaction can proceed through different pathways, with the relative energies of intermediates and transition states determining the major products. researchgate.net A similar approach could be applied to understand the reactivity of the hydroxyl groups of this compound with various electrophiles.
Base-catalyzed reactions of N-chloropiperidines have also been studied computationally, revealing competing pathways such as elimination and rearrangement. uni-muenchen.de These studies highlight the importance of solvent effects and the role of explicit water molecules in mediating the reactions. uni-muenchen.de The insights gained from these investigations can be extrapolated to predict the behavior of this compound under basic conditions, particularly if the hydroxyl groups are first converted into better leaving groups.
Transition State Analysis
Transition state analysis provides valuable information about the energy barriers and geometries of the highest-energy points along a reaction coordinate. Computational studies on the N-alkylation of 3-hydroxy-N-alkylpiperidines have been performed to understand the diastereoselectivity of these reactions. ualberta.ca These analyses have identified the key transition states and the factors that control the stereochemical outcome. ualberta.ca For this compound, similar computational analysis could predict the stereoselectivity of reactions at the hydroxyl groups or the nitrogen atom.
Furthermore, computational studies on the ring contraction of piperidine derivatives have provided detailed insights into the transition states of these complex rearrangements. nih.gov These studies can rationalize the observed stereoselectivity and predict the feasibility of different reaction pathways. nih.gov The application of such computational methods to the reactions of this compound would be invaluable for understanding and controlling its chemical transformations.
Table 3: Computational Methods for Mechanistic Investigation
| Investigation Type | Computational Method | Information Gained | Relevant System Studied | Reference |
| Reaction Pathway Elucidation | Quantum Chemical Methods (DFT) | Intermediates, product stability, reaction energies | Methylpiperidines with CO2 | researchgate.netresearchgate.net |
| Reaction Pathway Elucidation | Electronic Structure Methods | Thermochemistry, solvent effects, competing pathways | N-chloro-piperidines | uni-muenchen.de |
| Transition State Analysis | Density Functional Theory (DFT) | Transition state geometries, energy barriers, stereoselectivity | N-alkylation of 3-hydroxy-N-alkylpiperidines | ualberta.ca |
| Transition State Analysis | Quantum Chemical Calculations | Transition state geometries, reaction profiles, diastereoselectivity | Photomediated ring contraction of N-tosyl piperidine | nih.gov |
Advanced Spectroscopic and Analytical Methodologies for 1 Methylpiperidine 3,5 Diol
Spectroscopic Characterization Techniques
Spectroscopic methods provide a deep insight into the molecular structure and properties of 1-methylpiperidine-3,5-diol.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. ox.ac.uk For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign proton (¹H) and carbon-¹³ (¹³C) signals and to understand the connectivity and spatial relationships of the atoms within the molecule. ipb.pt
One-dimensional ¹H and ¹³C NMR spectra offer initial information about the chemical environment of the various protons and carbons in this compound. The chemical shifts, signal multiplicities, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide foundational data for structural assignment. ox.ac.uk For instance, the ¹³C NMR spectrum of the related N-methylpiperidine shows distinct signals for the methyl carbon and the different carbons of the piperidine (B6355638) ring. chemicalbook.com
To further elucidate the structure and connectivity, two-dimensional NMR techniques like Correlation Spectroscopy (COSY) are invaluable. huji.ac.ilnanalysis.com A COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. huji.ac.il This is visualized through cross-peaks in the 2D spectrum, which connect the signals of coupled protons. nanalysis.com For this compound, COSY would reveal the coupling between the protons on the carbons bearing the hydroxyl groups (C3 and C5) and their neighboring methylene (B1212753) protons, as well as couplings between the other ring protons. This information is critical for unambiguously assigning the proton resonances and confirming the piperidine ring structure. rsc.org
A hypothetical table of expected ¹H NMR data for this compound is presented below, illustrating the type of information obtained.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | COSY Correlations |
| H3, H5 | 3.8 - 4.2 | Multiplet | H2, H4, H6 | |
| H2ax, H6ax | 2.8 - 3.2 | Multiplet | H2eq, H3, H6eq | |
| H2eq, H6eq | 2.2 - 2.6 | Multiplet | H2ax, H3, H6ax | |
| H4ax | 1.8 - 2.1 | Multiplet | H3, H4eq, H5 | |
| H4eq | 1.4 - 1.7 | Multiplet | H3, H4ax, H5 | |
| N-CH₃ | 2.3 - 2.5 | Singlet |
Note: This is a hypothetical representation. Actual chemical shifts and coupling constants can vary based on solvent and experimental conditions.
Conformational analysis of the piperidine ring in this compound can be investigated using low-temperature NMR studies. The piperidine ring can exist in different chair and boat conformations, which are often in rapid equilibrium at room temperature, leading to averaged NMR signals. By lowering the temperature, the rate of conformational exchange can be slowed down, allowing for the observation of distinct signals for each conformer. This provides valuable information on the thermodynamic stability and the specific structural features of the different conformations of this compound. For related norditerpenoid alkaloids containing a piperidine ring, low-temperature NMR has been used to study conformational changes. acs.org
Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration and Conformation
Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. hindsinstruments.com It is exceptionally sensitive to the three-dimensional structure, including the absolute configuration and the conformational preferences of molecules in solution. researchgate.netunibo.it
For chiral molecules like the enantiomers of this compound, VCD spectroscopy, in conjunction with quantum chemical calculations, can be used to determine the absolute configuration (R or S) of the stereocenters (C3 and C5). unibs.it The experimental VCD spectrum is compared with the theoretically predicted spectra for each enantiomer. A good match between the experimental and a calculated spectrum allows for an unambiguous assignment of the absolute configuration. hindsinstruments.com This approach has been successfully applied to determine the absolute configuration of various chiral molecules, including precursors to pharmaceuticals like paroxetine (B1678475) and femoxetine (B1230326) which also contain a substituted piperidine ring. psu.edu
Furthermore, VCD is highly sensitive to the conformational state of the molecule. researchgate.net Different conformers of this compound, such as those arising from the orientation of the hydroxyl groups or the puckering of the piperidine ring, will give rise to distinct VCD signals. nih.gov By analyzing the VCD spectrum, researchers can gain insights into the predominant conformation of the molecule in solution. researchgate.net
Mass Spectrometry (MS) for Purity and Molecular Weight Determination
Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to assess its purity. tu-darmstadt.de For this compound, which has a molecular formula of C6H13NO2, the expected monoisotopic mass is 131.0950 u. chemsrc.com
High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can confirm the elemental composition of the molecule. nih.gov Various ionization techniques can be employed, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often coupled with a mass analyzer like a Time-of-Flight (TOF) or Orbitrap. The mass spectrum will show a peak for the molecular ion ([M]+) or a protonated molecule ([M+H]+), from which the molecular weight can be determined. The presence of any unexpected peaks in the mass spectrum could indicate the presence of impurities.
| Property | Value | Source |
| Molecular Formula | C6H13NO2 | chemsrc.com |
| Molecular Weight | 131.173 g/mol | chemsrc.com |
| Exact Mass | 131.0950 u | chemsrc.com |
Chromatographic Separation and Purification Methodologies
Chromatographic techniques are fundamental for the separation and purification of chemical compounds. For the isolation and purification of this compound, various chromatographic methods can be employed.
Given the polar nature of this compound due to the presence of two hydroxyl groups and a tertiary amine, normal-phase or reversed-phase high-performance liquid chromatography (HPLC) could be suitable for its purification. nih.gov In normal-phase chromatography, a polar stationary phase (like silica (B1680970) gel) is used with a non-polar mobile phase. In reversed-phase HPLC, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). The choice of the specific method and conditions would depend on the impurities present. Ion-pairing chromatography might also be considered to improve retention and separation, particularly if the compound is in a salt form. rsc.org
Gas chromatography (GC) could also be a viable method, potentially after derivatization of the polar hydroxyl groups to increase volatility. nist.gov Column chromatography using silica gel or alumina (B75360) is a common and scalable method for the purification of organic compounds and could be applied to this compound. nih.gov The selection of an appropriate solvent system (eluent) is crucial for achieving good separation.
The purity of the isolated this compound can be assessed using these same chromatographic techniques, where a single, sharp peak would indicate a high degree of purity. bldpharm.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of piperidine alkaloids and their derivatives. nih.govaustinpublishinggroup.comresearchgate.netsemanticscholar.orgijper.org For compounds like this compound, which possess polar functional groups, reversed-phase HPLC is often the method of choice. The selection of the stationary phase, mobile phase composition, and detector is critical for achieving optimal separation and sensitivity.
Typically, a C18 or a phenyl-based column, such as a Gemini C6-phenyl, can provide good peak shape and selectivity for piperidine-containing molecules. nih.gov The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol (B129727). semanticscholar.orgijper.org The pH of the aqueous phase can be adjusted to control the ionization state of the analyte and improve chromatographic retention and peak symmetry. For instance, using a mobile phase of acetonitrile and 0.01% orthophosphoric acid (pH 3) has been successful in the analysis of related compounds. ijper.org In some applications, the addition of a small amount of an amine modifier, such as 1-methyl piperidine, to the mobile phase can significantly enhance instrument sensitivity by improving chromatographic resolution and ionization efficiency, especially when coupled with mass spectrometry. nih.gov
Detection is commonly performed using a photodiode array (PDA) detector or a mass spectrometer (MS). austinpublishinggroup.comsemanticscholar.org A PDA detector allows for the monitoring of absorbance at multiple wavelengths, which is useful for identifying and assessing the purity of the compound. austinpublishinggroup.com HPLC coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) offers high sensitivity and structural information, making it a powerful tool for identifying and quantifying piperidine alkaloids and their metabolites in complex mixtures. nih.gov
Table 1: Illustrative HPLC Parameters for Piperidine Derivative Analysis
| Parameter | Condition | Reference |
| Column | Gemini C6-phenyl, reversed-phase | nih.gov |
| Luna C18 | ijper.org | |
| Zorbax Extend C18 | nih.gov | |
| Mobile Phase | Acetonitrile: 0.01% ortho phosphoric acid (60:40, v/v; pH 3) | ijper.org |
| Acetonitrile and 20 mM ammonium (B1175870) formate, pH 3 (gradient elution) | austinpublishinggroup.com | |
| Water, methanol, and acetonitrile with 2mM ammonium acetate (B1210297) and 5 mM 1-methyl piperidine (gradient) | nih.gov | |
| Flow Rate | 1 mL/min | ijper.org |
| 0.5 mL/min | austinpublishinggroup.com | |
| Detection | PDA at 340 nm | ijper.org |
| ESI-MS/MS in positive ion mode | nih.gov | |
| Injection Volume | 10 µL | austinpublishinggroup.comijper.org |
| Column Temperature | 40 °C | austinpublishinggroup.comresearchgate.net |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is another powerful technique for the analysis of piperidine derivatives. However, due to the low volatility of this compound, derivatization is often necessary to convert it into a more volatile compound suitable for GC analysis. oup.comsemanticscholar.org This process involves reacting the hydroxyl and secondary amine groups with a suitable reagent to form less polar and more volatile derivatives.
Common derivatization reagents include silylating agents, acylating agents, and chloroformates. For instance, dinitrophenyl (DNP) derivatives have been used for the GC-MS analysis of hydroxylated piperidines. semanticscholar.org Another approach involves derivatization with pentafluorobenzoyl chloride (PFBCl), which reacts with both N-H groups in piperidine structures, leading to stable derivatives with good chromatographic properties. oup.com The choice of derivative is crucial as it affects the chromatographic behavior and the fragmentation pattern in mass spectrometry. oup.com
The separation in GC is typically achieved on a capillary column with a non-polar or medium-polar stationary phase, such as those based on polysiloxanes (e.g., OV-17, CP-Sil-5CB-MS). oup.comsemanticscholar.org Flame ionization detection (FID) is a common universal detector, while mass spectrometry (GC-MS) provides structural information and allows for the identification of unknown compounds based on their mass spectra and retention times. semanticscholar.orgresearchgate.netresearchgate.netcmbr-journal.com
Table 2: Exemplary GC-MS Conditions for Piperidine Metabolite Analysis
| Parameter | Condition | Reference |
| Derivatization | Dinitrophenyl (DNP) derivatization | semanticscholar.org |
| Pentafluorobenzoyl chloride (PFBCl) | oup.com | |
| Column | 2 mm x 1 m glass column packed with 1.5% OV-17 on Shimalite W | semanticscholar.org |
| WCOT fused-silica CP-Sil-5CB-MS capillary column (25 m x 0.25-mm i.d., 0.4-µm film thickness) | oup.com | |
| Carrier Gas | Helium | oup.com |
| Injector Temperature | 275 °C | oup.com |
| Detector Temperature | 305 °C | oup.com |
| Temperature Program | Example: 32 °C, ramped to 220 °C | oiv.int |
| Detection | Mass Spectrometry (MS) | oup.comsemanticscholar.org |
Column Chromatography for Synthesis Purification
Column chromatography is an indispensable technique for the purification of this compound following its synthesis. nih.govlookchem.comumich.edursc.orgrsc.orggoogle.comgoogle.com This method allows for the separation of the desired product from byproducts, unreacted starting materials, and other impurities. nih.gov The choice of the stationary phase, typically silica gel, and the eluting solvent system is critical for achieving effective separation. rsc.orgclockss.org
For polar compounds like this compound, a polar stationary phase like silica gel 60 is commonly employed. uni-regensburg.de The mobile phase, or eluent, is usually a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol). lookchem.comclockss.org The polarity of the eluent is gradually increased to first elute the less polar impurities and then the more polar product. For instance, a gradient of methanol in dichloromethane (B109758) can be used to purify piperidinol analogs. lookchem.com In some cases, the silica gel may be pre-treated with a base, like triethylamine, to prevent the tailing of basic compounds like piperidines. rsc.org
The progress of the separation is monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the pure product. nih.gov After collecting the appropriate fractions, the solvent is evaporated to yield the purified this compound.
Table 3: Typical Column Chromatography Parameters for Piperidinol Purification
| Parameter | Description | Reference |
| Stationary Phase | Silica gel 60 (0.063-0.200 mm) | uni-regensburg.de |
| Eluent System | Hexane-EtOAc (gradient) | clockss.org |
| Dichloromethane/Methanol (gradient) | lookchem.comumich.edu | |
| Ethyl acetate/hexanes (5:95) | lookchem.com | |
| Monitoring | Thin-Layer Chromatography (TLC) | nih.gov |
Enantio-differentiation Techniques
Since this compound is a chiral molecule, possessing multiple stereocenters, the separation and characterization of its enantiomers are of significant importance. Chiral chromatography is the most widely used technique for this purpose. rsc.orgresearchgate.netresearchgate.netasianpubs.org This can be achieved through either direct or indirect methods.
Direct methods involve the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak IA, Chiralcel OD-H), have demonstrated broad enantiomeric resolution capabilities for various classes of compounds, including piperidine derivatives. rsc.orgresearchgate.net The separation mechanism on these phases often involves a combination of interactions, including hydrogen bonding and π-π interactions between the analyte and the chiral selector. rsc.org The mobile phase in chiral HPLC can be a normal-phase solvent system (e.g., n-hexane/ethanol) or a polar organic mobile phase. researchgate.net
Indirect methods involve the derivatization of the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a conventional achiral stationary phase. For example, 2-piperidinemethanamine enantiomers were successfully separated after derivatization with 3,5-dinitrobenzoic acid. asianpubs.org
Another approach for enantio-differentiation is the use of chiral solvating agents in Nuclear Magnetic Resonance (NMR) spectroscopy. This can lead to the formation of diastereomeric complexes that exhibit different chemical shifts, allowing for the determination of enantiomeric purity. acs.org
Table 4: Examples of Chiral Separation Parameters for Piperidine Analogs
| Technique | Method | Details | Reference |
| Chiral HPLC | Direct, Chiralpak IA column | Mobile Phase: n-hexane/ethanol (B145695) (70:30, v/v); Flow Rate: 1.0 mL/min; Temperature: 30°C; Detection: 225 nm | researchgate.net |
| Chiral HPLC | Direct, Chiralpak IA column | Mobile Phase: Acetonitrile; Flow Rate: 1.0 mL/min; Temperature: 27 °C; Detection: 254 nm | rsc.org |
| Chiral HPLC | Indirect, CHI-DMB column | Derivatization with 3,5-dinitrobenzoic acid; Mobile Phase: n-hexane: ethanol (85:15 v/v); Flow Rate: 1.0 mL/min | asianpubs.org |
| Chemical Resolution | Diastereomeric salt formation | Resolving agent: di-benzoyl-L-tartaric acid or (S)-mandelic acid | google.com |
Computational and Theoretical Studies of 1 Methylpiperidine 3,5 Diol
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-methylpiperidine-3,5-diol. These calculations solve the Schrödinger equation (or its approximations) to determine the electronic structure of the molecule, from which properties like energy, charge distribution, and stability can be derived. saarj.com
Ab initio and Density Functional Theory (DFT) are high-level computational methods that provide accurate descriptions of molecular systems. nih.gov Ab initio methods, such as Hartree-Fock (HF), derive their results from first principles without using experimental data. psu.edu DFT, a widely used alternative, calculates the electron density to determine the system's energy and other properties. psu.edunih.gov Functionals like B3LYP are commonly paired with basis sets (e.g., 6-31G* or 6-311++G) to balance accuracy and computational cost. researchgate.netresearchgate.net
For piperidine (B6355638) derivatives, these methods are crucial for determining the relative stabilities of different isomers and conformers. nih.gov For this compound, DFT calculations can predict key electronic properties. The distribution of electron density, for instance, would show a high concentration around the electronegative oxygen and nitrogen atoms. saarj.com This is quantifiable through calculated atomic charges, which identify sites susceptible to electrophilic or nucleophilic attack. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are also critical, as their energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. psu.edu
Table 1: Representative Predicted Electronic Properties for a Piperidine Derivative using DFT This table illustrates typical data obtained from DFT calculations for a substituted piperidine. The exact values for this compound would require specific computation.
| Property | Description | Typical Value Range |
|---|---|---|
| Total Energy (Hartree) | The total electronic energy of the molecule in its optimized geometry. | Highly negative, specific to molecule and method |
| HOMO Energy (eV) | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.0 to -8.0 eV |
| LUMO Energy (eV) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | +1.0 to +3.0 eV |
| HOMO-LUMO Gap (eV) | Energy difference between HOMO and LUMO; indicates chemical reactivity. | 7.0 to 11.0 eV |
| Dipole Moment (Debye) | A measure of the net molecular polarity. | 1.5 to 3.0 D |
Semiempirical methods, such as AM1 and PM3, offer a computationally less expensive alternative to ab initio and DFT. psu.edusaarj.com These methods simplify calculations by incorporating some experimentally derived parameters into the equations. psu.edu While less accurate for absolute energy values, they are effective for studying large molecules and for preliminary geometric optimizations and conformational searches. saarj.com For this compound, a semiempirical method like PM3 could be used to quickly screen a wide range of possible conformations to identify low-energy structures, which can then be further refined using more accurate DFT or ab initio calculations. saarj.com These methods are also useful for calculating heats of formation and other thermodynamic properties. saarj.com
Conformational Analysis and Molecular Dynamics Simulations
The flexible six-membered ring of this compound can adopt several different conformations, each with a distinct energy and geometry. researchgate.net Conformational analysis aims to identify these structures and determine their relative stabilities. researchgate.net
The piperidine ring, similar to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. However, other higher-energy conformations like the boat and twist-boat are also possible and can act as transition states or intermediates in conformational interconversions. researchgate.net
In the chair conformation of this compound, the three substituents (one methyl group on the nitrogen and two hydroxyl groups on carbons 3 and 5) can be oriented either axially (perpendicular to the ring's plane) or equatorially (in the plane of the ring). This gives rise to several diastereomeric conformers. For a cis-diol, the orientations would be axial-equatorial (a,e) or equatorial-axial (e,a), while a trans-diol would have diaxial (a,a) or diequatorial (e,e) hydroxyl groups. The N-methyl group also has a preference for the equatorial position to minimize steric hindrance. Studies on related substituted piperidines confirm that bulky substituents generally favor the equatorial position to enhance stability. researchgate.net
The relative stability of different conformers is determined by their free energy. Computational methods are used to calculate the energy of each optimized conformer to map out the energetic landscape. researchgate.net For this compound, the most stable conformer is expected to be a chair form that minimizes steric repulsions (1,3-diaxial interactions) and potentially maximizes stabilizing intramolecular hydrogen bonds between the hydroxyl groups. science.gov
DFT calculations on N-acylpiperidines have shown that pseudoallylic strain can force a substituent at the 2-position into an axial orientation. researchgate.net While this specific effect is less dominant in 1-methylpiperidine (B42303), the interplay of steric hindrance and intramolecular hydrogen bonding governs the conformational equilibrium. The diequatorial orientation of the hydroxyl groups is generally favored unless specific hydrogen bonding patterns stabilize an axial group. researchgate.netscience.gov Molecular dynamics (MD) simulations can complement these static calculations by modeling the dynamic behavior of the molecule over time, showing how it transitions between different conformations and how solvent interactions might influence these preferences. researchgate.netacs.org
Table 2: Hypothetical Relative Energies of this compound Conformers This table illustrates the kind of data generated from conformational analysis. The most stable chair conformation is set as the reference (0.00 kcal/mol).
| Conformation | Hydroxyl Orientations (3,5) | N-Methyl Orientation | Relative Energy (kcal/mol) | Key Interactions |
|---|---|---|---|---|
| Chair 1 | Diequatorial (e,e) | Equatorial | 0.00 | Most stable, minimal steric strain |
| Chair 2 | Axial/Equatorial (a,e) | Equatorial | ~1.5 - 2.5 | Some 1,3-diaxial strain |
| Chair 3 | Diaxial (a,a) | Equatorial | ~4.0 - 5.5 | Significant 1,3-diaxial strain |
| Twist-Boat | - | - | ~5.0 - 7.0 | Higher energy intermediate |
Prediction of Reactivity and Reaction Mechanisms
Theoretical calculations are invaluable for predicting how this compound will behave in chemical reactions. researchgate.net By modeling reaction pathways, chemists can understand mechanisms and predict the most likely products. sci-hub.se For example, in the reaction of methylpiperidines with CO2, quantum chemical methods have been used to investigate the formation of carbamates and the associated energy barriers. researchgate.net
For this compound, the hydroxyl groups are primary sites for reactions like oxidation or acylation. science.gov DFT calculations can model the transition states for these reactions, revealing the activation energy and thus the kinetic feasibility of a particular pathway. science.gov For instance, DFT studies on the regioselective acylation of diols show that hydrogen bonding can direct an incoming reagent to a specific hydroxyl group, favoring the formation of one product over another. science.gov Similarly, the basicity of the tertiary amine can be calculated and its role in reactions, such as acid-base chemistry or nucleophilic catalysis, can be explored.
Biological and Medicinal Applications of 1 Methylpiperidine 3,5 Diol Scaffolds
Piperidine (B6355638) Diols as Chiral Scaffolds in Drug Discovery
Chiral piperidine scaffolds are prevalent in a large number of active pharmaceuticals. mdpi.com The use of piperidine diols, such as the 1-methylpiperidine-3,5-diol framework, as chiral scaffolds is a strategic approach in drug design. These scaffolds provide a rigid and defined three-dimensional structure that allows for the precise spatial arrangement of various substituents. This is crucial for optimizing interactions with specific biological targets. The stereochemistry of the hydroxyl groups (cis or trans) and other substituents on the piperidine ring can dramatically influence the biological activity and pharmacokinetic profile of a molecule. nih.gov
For instance, studies on pyrrolotriazine inhibitors of anaplastic lymphoma kinase (ALK) have shown that while piperidine-3,4-diol (B3189941) and piperidine-3-ol derivatives had similar in-vitro activity, the piperidine-3-ol derivatives demonstrated improved physicochemical and pharmacokinetic properties. nih.gov This highlights how the number and position of hydroxyl groups on the piperidine scaffold can be modulated to achieve a better drug-like profile. The introduction of polar groups like hydroxyls can influence properties such as the topological polar surface area (TPSA) and clogP, which are important predictors of oral bioavailability and cell permeability. acs.org In one study, replacing a more lipophilic piperidine with a 4-hydroxypiperidine (B117109) derivative significantly reduced the clogP and improved in vitro hepatocyte clearance. acs.org
Table 1: Impact of Piperidine Scaffolds on Physicochemical Properties
| Compound Feature | Effect on Physicochemical/Pharmacokinetic Property | Reference |
|---|---|---|
| Piperidine Ring | Can improve solubility and reduce logD. | beilstein-journals.org |
| Hydroxyl Groups | Increases polarity, can be modulated to improve ADME profile. | nih.gov |
The rigid, three-dimensional nature of spirocyclic piperidines and other substituted piperidines allows for more specific interactions with protein targets, which can lead to more potent and selective drugs. pharmablock.com The defined stereochemistry of chiral piperidine diols is a key factor in enhancing biological activity.
Research on ALK inhibitors demonstrated that the stereochemistry at the C3 and C4 positions of the piperidine ring had a marked impact on the in vivo inhibition of ALK autophosphorylation. nih.gov Specifically, the trans-4-aryl-piperidine-3-ols were found to be more potent than the corresponding cis diastereomers. nih.gov This illustrates that the spatial orientation of the hydroxyl and aryl groups is critical for optimal target engagement. By serving as a chiral scaffold, the piperidine diol core directs the appended pharmacophoric groups into a specific orientation, maximizing binding affinity and, consequently, biological potency.
Therapeutic Applications of this compound Derivatives
Derivatives of N-methylpiperidine and related piperidine diol scaffolds have been investigated for a wide range of therapeutic applications, leveraging their favorable structural and physicochemical properties. clinmedkaz.orgclinmedkaz.org
Piperidine derivatives are known to possess a broad spectrum of antimicrobial activities. clinmedkaz.orgresearchgate.net While direct studies on this compound for anti-infective properties are limited, related structures have shown significant promise.
Anti-tuberculosis: A derivative of a related compound, 1-Methylpiperidine-2,3-dione, has been investigated for its potential against Mycobacterium tuberculosis. One study highlighted that a related dione (B5365651) derivative demonstrated potent inhibition of Mycobacterium tuberculosis gyrase with IC₅₀ values ranging from 2.8 to 57 µM.
Antifungal: Many piperidine derivatives exhibit potent activity against various fungal strains, including Aspergillus flavus and Candida species. researchgate.net
Antiviral: In the search for antiviral agents, piperidine derivatives have shown activity. For example, piperidin-4-carboxamide analogues exhibit high selectivity in inhibiting cytomegalovirus. researchgate.net Furthermore, research has suggested that combining a 4-methylpiperidine (B120128) moiety with other scaffolds can be favorable for antiviral activity. researchgate.net CCR5 antagonists based on piperidine-4-carboxamide have also been developed as anti-HIV-1 agents. ugent.be
The piperidine scaffold is a key component in numerous drugs targeting the central nervous system. clinmedkaz.orgjournalagent.com The ability of the N-methylpiperidine group to cross the blood-brain barrier makes it a valuable structural motif for CNS-acting drugs.
Quaternary derivatives of N-methyl piperidine have been synthesized and explored for potential analgesic activity. nih.gov In a study on N-methyl piperidine derivatives quaternized with various phenacyl halides, the compound with a methyl group on the phenacyl phenyl ring showed the most significant analgesic activity. nih.gov
More specifically, derivatives of 1-methylpiperidine (B42303) have been developed as potent agonists for the 5-HT1F receptor for the treatment of migraine. researchgate.net One such compound, 2,4,6-trifluoro-N-(6-(fluoro(1-methylpiperidin-4-ylidene)methyl)pyridin-2-yl)benzamide (C5), not only displayed potent agonist activity in vitro but also showed high bioavailability in rats and significantly inhibited markers of migraine in rodent models. researchgate.net
Table 2: CNS-Active N-Methylpiperidine Derivatives
| Derivative Class | Target/Application | Finding | Reference |
|---|---|---|---|
| Quaternary N-methyl piperidines | Analgesia | Showed significant analgesic activity in preclinical models. | nih.gov |
The piperidine moiety is frequently incorporated into the design of anti-cancer agents. mdpi.comclinmedkaz.org Derivatives of N-methylpiperidine and related diols have been shown to be effective against various cancer types.
A related compound, 1-methylpiperidine-2,3-dione, has demonstrated promising in vitro anticancer activity against several human cancer cell lines by inducing apoptosis and causing cell cycle arrest.
Table 3: In Vitro Anticancer Activity of a 1-Methylpiperidine Derivative
| Cell Line | Compound | IC₅₀ (µM) | Effect | Reference |
|---|---|---|---|---|
| Caco-2 (Colon Carcinoma) | 1-Methylpiperidine-2,3-dione | 15.0 | Induces apoptosis |
Furthermore, piperidine-3,4-diol and piperidine-3-ol derivatives have been successfully developed as inhibitors of anaplastic lymphoma kinase (ALK), a key target in certain types of cancers like non-small cell lung cancer. nih.gov In another study, a chalcone (B49325) derivative containing a 4-methylpiperidin-1-yl moiety, (E)-1-(2-hydroxy-5-((4-hydroxypiperidin-1-yl)methyl)-4-methoxyphenyl)-3-(4-((4-methylpiperidin-1-yl)methyl)phenyl)prop-2-en-1-one, showed significant antiproliferative activity against human cervical cancer cells (HeLa and SiHa) with IC₅₀ values of 6.52 µM and 7.88 µM, respectively.
Enzyme Inhibitors
The this compound framework is a key component in the design of various enzyme inhibitors, targeting a wide range of diseases. The piperidine ring serves as a versatile scaffold that can be functionalized to achieve high potency and selectivity for specific enzymatic targets.
Acetylcholinesterase (AChE) Acetylcholinesterase inhibitors are used to treat the cognitive symptoms of neurodegenerative conditions like Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine. heraldopenaccess.uswikipedia.org The piperidine moiety is a common structural feature in many AChE inhibitors. heraldopenaccess.us While drugs like donepezil (B133215) incorporate a piperidine ring, research has also explored derivatives of natural products and other synthetic scaffolds. For instance, lupinine (B175516) triazole derivatives have been synthesized and shown to exhibit mixed-type AChE inhibition. nih.gov The development of hybrid molecules that combine a piperidine or related heterocyclic structure with other pharmacophores, such as those from phenolic acids, is an active area of research aiming for dual-function inhibitors. heraldopenaccess.us
Aromatase Aromatase is a crucial enzyme in the biosynthesis of estrogens and a key target for the treatment of hormone-dependent breast cancer. The development of aromatase inhibitors often involves heterocyclic scaffolds that can interact with the enzyme's active site. While many established inhibitors are based on steroidal or non-steroidal (e.g., triazole-based) structures, the search for novel scaffolds is ongoing to improve efficacy and reduce side effects.
Tyrosinase Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis; its inhibition is a primary strategy for treating hyperpigmentation disorders and is of great interest in the cosmetics industry. nih.govpsu.eduresearchgate.net Various natural and synthetic compounds are being investigated as tyrosinase inhibitors. psu.edu Some potent inhibitors feature complex heterocyclic systems, and research has demonstrated that even small molecules can achieve significant inhibitory activity, with some compounds showing IC50 values in the nanomolar range. medchemexpress.com
Soluble Epoxide Hydrolase (sEH) Soluble epoxide hydrolase is an enzyme involved in the metabolism of signaling lipids, and its inhibition is pursued for anti-inflammatory and cardiovascular benefits. nih.govscience.govucdavis.edu Piperidine derivatives have emerged as a potent class of sEH inhibitors. nih.govnih.gov Research has shown that introducing hydrophilic groups onto the piperidine ring can be a viable strategy. nih.gov Specific examples include 1,3-disubstituted ureas and piperidine-4-carboxamides containing the piperidine core, which have been optimized for high potency and improved pharmacokinetic properties. nih.govresearchgate.net
Leukotriene A4 Hydrolase (LTA4H) Leukotriene A4 hydrolase is a bifunctional zinc metalloenzyme that catalyzes the final step in the synthesis of leukotriene B4 (LTB4), a potent pro-inflammatory mediator. nih.govmdpi.comnih.gov Inhibiting LTA4H is a therapeutic strategy for a range of inflammatory diseases. nih.govmdpi.com The development of LTA4H inhibitors has evolved from substrate analogues to non-peptidic molecules designed to interact with the enzyme's zinc-containing active site. nih.gov
Stearoyl-CoA Desaturase-1 (SCD-1) SCD-1 is a key enzyme in the biosynthesis of monounsaturated fatty acids and is a target for treating metabolic diseases, skin disorders, and certain cancers. gsartor.orgnih.gov Inhibition of SCD-1 can alter lipid composition and has been shown to reverse cognitive and immune impairments in mouse models of Alzheimer's disease. nih.govnih.gov A number of potent and selective SCD-1 inhibitors have been developed based on heterocyclic scaffolds, including piperidine derivatives. sigmaaldrich.com For example, a thiadiazole-pyridazine compound incorporating a substituted piperidine ring was found to be a potent SCD-1 inhibitor with an IC50 of 2.3 nM. sigmaaldrich.com
Monoamine Oxidase (MAO) Monoamine oxidases (MAO-A and MAO-B) are enzymes that metabolize monoamine neurotransmitters, and their inhibition is a strategy for treating depression and neurodegenerative disorders like Parkinson's disease. nih.govmedchemexpress.com The piperidine ring is a structural component of several MAO inhibitors. nih.gov For example, piperine, a natural alkaloid containing a piperidine moiety, inhibits both MAO-A and MAO-B. nih.gov Synthetic strategies have also produced potent inhibitors where a 1-benzylpiperidin-4-yl group is part of the active molecule. nih.gov
11β-HSD1 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that converts inactive cortisone (B1669442) to active cortisol within cells, playing a role in metabolic and skin-related disorders. plos.orgnih.gov Inhibition of 11β-HSD1 is being explored for treating glucocorticoid-related side effects and skin aging. plos.orged.ac.uk Studies have shown that selective 11β-HSD1 inhibitors can increase dermal collagen content. plos.org The development of these inhibitors often utilizes heterocyclic structures to achieve the desired pharmacological profile. mdpi.com
Table 1: Research Findings on Piperidine Scaffolds as Enzyme Inhibitors
| Enzyme Target | Piperidine Derivative Example | Reported Activity/Significance | Source |
|---|---|---|---|
| Soluble Epoxide Hydrolase (sEH) | 1-(1-methanesulfonyl-piperidin-4-yl)-3-(4-trifluoromethoxy-phenyl)-urea | Potent sEH inhibitor used in in vivo anti-inflammatory studies. | ucdavis.edu |
| Stearoyl-CoA Desaturase 1 (SCD-1) | 2-methyl-5-(6-(4-(2-(trifluoromethyl)phenoxy)piperidin-1-yl)pyridazin-3-yl)-1,3,4-thiadiazole (MF-438) | Acts as a potent inhibitor of SCD1 with an IC50 of 2.3 nM. | sigmaaldrich.com |
| Monoamine Oxidase (MAO) | Piperine (1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]piperidine) | Natural product inhibitor of both MAO-A and MAO-B. | nih.gov |
| 11β-HSD1 | BVT.2733 | A selective inhibitor shown to improve metabolic phenotype in diet-induced obese mice. | nih.gov |
| Acetylcholinesterase (AChE) | 1-benzylpiperidin-4-yl-based hybrids | Donepezil-based hybrids with a 1-benzylpiperidin-4-yl group showed high potency for MAO-A and MAO-B, indicating multi-target potential. | nih.gov |
Receptor Ligands and Modulators
The this compound scaffold is instrumental in creating ligands that target various receptors, acting as agonists or antagonists to modulate physiological pathways.
Mu Receptor Agonists The mu-opioid receptor is a primary target for pain management. The 4-(3-hydroxyphenyl)piperidine (B9838) scaffold is a well-established core for potent mu-opioid agonists. Research into derivatives, such as N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, has provided deep insights into the structure-activity relationships (SAR) at opioid receptors. acs.org These studies help in designing new analgesics with potentially fewer side effects.
Nociceptin Receptor Ligands The nociceptin/orphanin FQ (N/OFQ) receptor (NOP), a member of the opioid receptor family, is implicated in pain, anxiety, and addiction. nih.govnih.gov The piperidine scaffold is a privileged structure in the design of NOP ligands. nih.govgoogle.com Notably, modifications to the N-substituent of piperidine-based molecules can dramatically alter their function, converting a potent agonist into a potent antagonist within the same structural series. nih.gov Spiro-piperidine derivatives are another important class of NOP ligands that have been extensively investigated. nih.gov
TAAR1 Ligands Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor that modulates monoaminergic systems and is a promising target for neuropsychiatric disorders. nih.govfrontiersin.org The development of TAAR1 agonists and partial agonists is an active field of research. nih.govnih.gov Synthetic efforts have produced piperidine-containing compounds that have been tested for their activity against TAAR1, highlighting the utility of this scaffold in accessing this important CNS target. mdpi.com
Table 2: Research Findings on Piperidine Scaffolds as Receptor Ligands
| Receptor Target | Piperidine Derivative Class/Example | Reported Activity/Significance | Source |
|---|---|---|---|
| Nociceptin Receptor (NOP) | N-(4-piperidinyl)-2-indolinones | Modifications of the piperidine N-substituent afforded both potent agonists and antagonists. | nih.gov |
| Mu Opioid Receptor | trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines | Core structure for potent opioid ligands, with substitutions affecting affinity and selectivity. | acs.org |
| TAAR1 | cis-configured 2,4-disubstituted 1-alkylpiperidines | Synthesized and tested against TAAR1, demonstrating the role of piperidine scaffolds in developing new ligands. | mdpi.com |
Applications in Lysosomal Storage Disorder Treatment
Lysosomal storage disorders (LSDs) are a group of genetic diseases caused by deficiencies in lysosomal enzymes, leading to the accumulation of undigested substrates. google.comnih.gov A key therapeutic strategy for some LSDs is the use of iminosugars. nih.gov
Iminosugars are polyhydroxylated alkaloids that are structural analogues of sugars, where the endocyclic oxygen is replaced by a nitrogen atom. researchgate.net This structure allows them to interact with carbohydrate-processing enzymes. The this compound structure is a classic iminosugar scaffold. Depending on their specific structure and the target enzyme, iminosugars can act either as enzyme inhibitors (for substrate reduction therapy) or as pharmacological chaperones that help correctly fold mutant enzymes and restore partial function. nih.gov For instance, N-alkylated iminosugars like N-butyl-deoxynojirimycin (a polyhydroxylated piperidine) are used in substrate reduction therapy for Gaucher disease. nih.govresearchgate.net The versatility of the piperidine-diol scaffold allows for the synthesis of a wide range of iminosugar derivatives to target different LSDs. google.com
Table 3: Role of Iminosugar Scaffolds in Lysosomal Storage Disorders
| Therapeutic Strategy | Iminosugar Scaffold | Mechanism of Action | Example Disorder | Source |
|---|---|---|---|---|
| Substrate Reduction Therapy (SRT) | N-alkylated deoxynojirimycin (polyhydroxylated piperidine) | Inhibits glucosyltransferase, reducing the biosynthesis of accumulating substrates. | Gaucher Disease | nih.gov |
| Pharmacological Chaperone Therapy (PCT) | Deoxynojirimycin (polyhydroxylated piperidine) | Binds to and stabilizes mutant enzymes, facilitating proper folding and trafficking to the lysosome. | Pompe, Fabry, Gaucher Disease | google.comresearchgate.net |
Development of Libraries for Spatially Directed Diversity
The creation of compound libraries with high structural and spatial diversity is a cornerstone of modern drug discovery. The this compound scaffold is an excellent starting point for building such libraries due to its defined stereochemistry and multiple points for chemical modification.
The piperidine ring can be synthesized through various methods, including multicomponent reactions and stereoselective cyclizations, which allow for the controlled introduction of diverse substituents. mdpi.com The hydroxyl groups at the 3 and 5 positions, along with the nitrogen atom, serve as handles for diversification. By systematically varying the substituents at these positions, chemists can generate a library of compounds that explore a wide chemical space around a central, conformationally constrained core. This "spatially directed" approach is highly valuable for probing the binding pockets of biological targets and optimizing ligand-receptor interactions. Techniques such as hydrogen-borrowing catalysis and intramolecular cyclizations enable the efficient and stereoselective synthesis of complex substituted piperidines, further enhancing their utility as library scaffolds. mdpi.com
Future Research Directions and Perspectives for 1 Methylpiperidine 3,5 Diol
Novel Synthetic Methodologies for Enhanced Efficiency and Stereocontrol
A primary focus for future research is the development of innovative synthetic methods that offer greater efficiency and precise control over the stereochemistry of 1-Methylpiperidine-3,5-diol and its derivatives. The spatial arrangement of the hydroxyl groups is critical for biological activity, making stereocontrol a paramount objective.
Current research into the synthesis of related piperidine (B6355638) amino alcohols has highlighted promising techniques such as N-directed intramolecular hydroboration. nih.govnih.gov This method, which can be induced by reagents like iodine or triflic acid on 2-(2′-alkenyl)-piperidine boranes, has demonstrated high regiocontrol and good stereocontrol. nih.govnih.gov Adapting such amine-directed strategies could provide a pathway to specific stereoisomers of this compound. The stereoselectivity in these reactions is often influenced by steric effects from the piperidine ring's axial hydrogens, which destabilize competing transition states. nih.govnih.gov
Future efforts should explore a range of catalytic and asymmetric strategies to improve yield and stereochemical purity. The development of one-pot synthesis procedures, as demonstrated for other complex piperidines, could also significantly enhance efficiency. google.com
Table 1: Potential Synthetic Strategies for this compound
| Synthetic Approach | Key Features | Potential Advantages |
|---|---|---|
| N-Directed Hydroboration | Utilizes an amine-directing group to control the stereochemical outcome of hydroboration on an alkenylpiperidine precursor. nih.govnih.gov | High regioselectivity and diastereoselectivity. nih.gov |
| Asymmetric Catalysis | Employs chiral catalysts to favor the formation of one enantiomer over another. | Access to enantiomerically pure compounds, crucial for pharmacological studies. |
| Enzymatic Resolution | Uses enzymes to selectively react with one stereoisomer in a racemic mixture, allowing for separation. | High specificity and mild reaction conditions. |
| Substrate-Controlled Synthesis | Incorporates existing stereocenters in the starting material to direct the stereochemistry of new centers. | Predictable stereochemical outcomes based on well-understood reaction mechanisms. |
Exploration of Undiscovered Chemical Reactivity and Transformations
A thorough investigation into the chemical reactivity of this compound is essential for unlocking its potential as a versatile building block. The foundational N-methylpiperidine core is known to neutralize acids in exothermic reactions and can be incompatible with isocyanates, peroxides, and acid halides. noaa.govchemicalbook.com The presence of two hydroxyl groups in this compound introduces additional reaction sites for transformations such as oxidation, esterification, and etherification.
Future research should focus on leveraging these functional groups to create libraries of novel derivatives. Furthermore, exploring modern synthetic transformations, such as C-H bond activation at the piperidine ring, could open new avenues for functionalization at positions that are otherwise difficult to access. chemicalbook.com Such reactions would enable the synthesis of derivatives with unique substitution patterns for biological screening.
Advanced Computational Approaches for Rational Design and Optimization
The use of advanced computational tools is set to revolutionize the design and optimization of this compound derivatives. In silico techniques can predict molecular properties, binding affinities, and potential biological activities, thereby guiding synthetic efforts and reducing the need for extensive empirical screening. clinmedkaz.org
Molecular docking studies can elucidate the binding modes of derivatives with specific protein targets, providing insights for structure-based optimization. nih.govnih.gov For instance, computational analyses of other piperidine compounds have successfully predicted their interactions within the binding sites of targets like the Sigma 1 receptor (S1R). nih.gov Quantum chemical methods, such as Density Functional Theory (DFT), can be used to analyze the molecule's conformational preferences and electronic structure, which are key determinants of its reactivity and biological function. rawdatalibrary.netresearchgate.net Furthermore, Quantitative Structure-Activity Relationship (QSAR) models and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can be employed to design compounds with improved potency and favorable drug-like properties. clinmedkaz.orgresearchgate.net
Table 2: Computational Approaches in this compound Research
| Computational Method | Application | Research Goal |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a protein target. nih.govnih.gov | Identify potential biological targets; guide the design of more potent inhibitors or agonists. |
| Density Functional Theory (DFT) | Calculates the electronic structure and conformational energy of molecules. rawdatalibrary.netresearchgate.net | Understand molecular stability, reactivity, and preferred three-dimensional shape. |
| QSAR Modeling | Relates variations in chemical structure to changes in biological activity. researchgate.net | Design new derivatives with enhanced biological activity based on existing data. |
| ADMET Prediction | Simulates the pharmacokinetic and toxicological properties of a compound. nih.gov | Optimize derivatives to have better drug-like profiles for potential therapeutic use. |
Expansion of Biological Target Identification and Therapeutic Applications
While the full biological profile of this compound is yet to be determined, the broader class of piperidine derivatives has shown efficacy against a wide range of diseases. nih.gov Future research should aim to systematically screen this compound and its derivatives against diverse biological targets to uncover new therapeutic applications.
The piperidine scaffold is present in drugs targeting cancer, central nervous system (CNS) disorders, and infectious diseases. nih.govclinmedkaz.org For example, specific piperidin-4-one derivatives have demonstrated cytotoxic effects against leukemia and lymphoma cell lines. nih.gov Other piperidine-based molecules have been identified as potent ligands for the Sigma 1 receptor, a target relevant to neurological conditions. nih.gov In silico prediction tools can be used to identify the most probable protein targets for new derivatives, helping to focus preclinical research efforts. clinmedkaz.org By exploring targets such as enzymes, receptors, and ion channels, the therapeutic potential of this compound can be systematically expanded. clinmedkaz.org
Table 3: Potential Therapeutic Areas for this compound Derivatives
| Therapeutic Area | Potential Biological Targets | Rationale |
|---|---|---|
| Oncology | p53-HDM2 interaction, apoptosis-promoting genes (e.g., Bax). nih.govresearchgate.net | Piperidine derivatives have shown anti-proliferative and cytotoxic effects in cancer cell lines. nih.gov |
| Neurology | Sigma 1 Receptor (S1R), other CNS receptors. clinmedkaz.orgnih.gov | The piperidine core is a common feature in neuroactive compounds. |
| Infectious Diseases | Bacterial or viral enzymes. clinmedkaz.orgresearchgate.net | Certain piperidine derivatives have demonstrated antimicrobial activity. researchgate.net |
| Metabolic Disorders | Glycosidase enzymes. researchgate.net | Iminosugars with piperidine-like structures are known glycosidase inhibitors. researchgate.net |
Integration of Multi-disciplinary Approaches in Research and Development
The future success of research on this compound will depend on the effective integration of multiple scientific disciplines. A synergistic approach combining synthetic chemistry, computational chemistry, pharmacology, and molecular biology is essential.
This integrated workflow would begin with computational tools guiding the design of novel derivatives with high predicted activity and favorable properties. clinmedkaz.orgresearchgate.net Synthetic chemists would then develop efficient and stereocontrolled routes to synthesize these target molecules. nih.gov Subsequently, these compounds would undergo rigorous biological screening to validate the computational predictions and identify lead candidates. Finally, molecular biology and structural biology techniques could be used to confirm the mechanism of action at the molecular level. This iterative cycle of design, synthesis, and testing represents a powerful, multi-disciplinary strategy for accelerating the discovery and development of new therapeutic agents based on the this compound scaffold.
Q & A
Basic: What synthetic strategies are effective for preparing 1-Methylpiperidine-3,5-diol and validating its purity?
Methodological Answer:
- Route Optimization : Use Mannich or reductive amination reactions with formaldehyde and methylamine precursors. For example, describes refluxing 3,5-dimethylpiperidine with formaldehyde in ethanol to form derivatives, which can be adapted by substituting hydroxylation steps .
- Purification : Recrystallization from ethanol or column chromatography (as in ) is recommended for isolating diastereomers. Monitor purity via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (targeting <0.5% impurity) .
Basic: How can NMR and IR spectroscopy resolve structural ambiguities in hydroxylated piperidines?
Methodological Answer:
- 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH₂ and CH₃ groups. For 3,5-diol systems, hydroxyl protons may appear as broad singlets (δ 1.5–2.5 ppm) in DMSO-d6 .
- IR Spectroscopy : Look for O–H stretching (3200–3600 cm⁻¹) and C–O vibrations (1050–1250 cm⁻¹). used FTIR to confirm hydroxylation in pyrrolidinones, a method applicable here .
Advanced: What computational approaches predict the conformational stability of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess chair vs. boat conformers. highlights QSPR models for diastereomer stability, applicable to piperidine ring dynamics .
- MD Simulations : Use GROMACS to simulate solvation effects (water/ethanol) on hydroxyl group hydrogen bonding, critical for crystallinity .
Advanced: How to address stereochemical challenges in synthesizing enantiopure this compound?
Methodological Answer:
- Chiral Resolution : Employ chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol (90:10) to separate enantiomers. used X-ray crystallography to confirm absolute configuration in a sulfonated piperidine analog, a technique applicable here .
- Asymmetric Catalysis : Use Evans’ oxazaborolidine catalysts for enantioselective hydroxylation, achieving >90% ee .
Advanced: What protocols ensure the compound’s stability under physiological conditions for pharmacological studies?
Methodological Answer:
- pH Stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months) in buffers (pH 1–9). ’s safety data for 3,5-dimethylpiperidine suggests storage at 2–8°C in amber vials to prevent oxidation .
- Hygroscopicity Mitigation : Lyophilize the compound and store under argon, as hydroxylated analogs (e.g., ’s pyrrolidinones) are prone to moisture absorption .
Advanced: How to identify biological targets for this compound using in silico screening?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to screen against targets like β-amyloid (IC50 ~10 µM predicted). highlights piperidine derivatives as β-amyloid aggregation inhibitors, suggesting similar mechanisms .
- Pharmacophore Modeling : Generate models with LigandScout, focusing on hydrogen-bond donors (hydroxyl groups) and hydrophobic (methyl) regions .
Advanced: What crystallographic techniques resolve disorder in piperidine-derived structures?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation from methanol (as in ). Use SHELXL for refinement, applying restraints to disordered methyl/hydroxyl groups (Uiso = 1.2×Ueq) .
- Twinned Data Handling : For non-merohedral twinning, refine using TWINABS and HKLF5 format .
Basic: How to optimize reaction yields for scale-up synthesis?
Methodological Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
